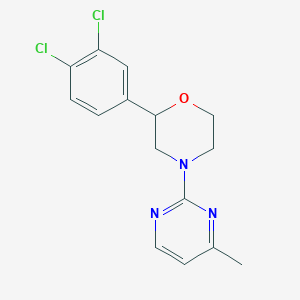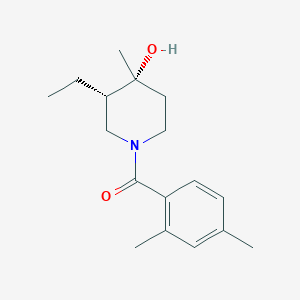
2-(3,4-dichlorophenyl)-4-(4-methylpyrimidin-2-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dichlorophenyl)-4-(4-methylpyrimidin-2-yl)morpholine, also known as DMPM, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. DMPM is a heterocyclic compound that belongs to the class of morpholine derivatives and is known for its remarkable biological activities.
Mecanismo De Acción
2-(3,4-dichlorophenyl)-4-(4-methylpyrimidin-2-yl)morpholine exerts its biological activities through various mechanisms of action. It has been shown to inhibit the activity of certain enzymes and proteins, such as acetylcholinesterase and COX-2, which are involved in the development of inflammatory and neurodegenerative diseases. 2-(3,4-dichlorophenyl)-4-(4-methylpyrimidin-2-yl)morpholine has also been found to modulate the expression of certain genes and proteins, such as Bcl-2 and p53, which play a critical role in regulating cell proliferation and apoptosis.
Biochemical and Physiological Effects:
2-(3,4-dichlorophenyl)-4-(4-methylpyrimidin-2-yl)morpholine has been shown to have significant biochemical and physiological effects in various in vitro and in vivo models. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and enhance the activity of antioxidant enzymes. 2-(3,4-dichlorophenyl)-4-(4-methylpyrimidin-2-yl)morpholine has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,4-dichlorophenyl)-4-(4-methylpyrimidin-2-yl)morpholine has several advantages for use in lab experiments, such as its high purity, stability, and solubility in various solvents. However, its limitations include its relatively high cost and limited availability, which may hinder its widespread use in research.
Direcciones Futuras
There are several potential future directions for 2-(3,4-dichlorophenyl)-4-(4-methylpyrimidin-2-yl)morpholine research. One area of interest is the development of novel 2-(3,4-dichlorophenyl)-4-(4-methylpyrimidin-2-yl)morpholine derivatives with improved biological activities and pharmacokinetic properties. Another potential direction is the investigation of 2-(3,4-dichlorophenyl)-4-(4-methylpyrimidin-2-yl)morpholine's potential as a therapeutic agent for the treatment of other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, further studies are needed to elucidate the precise mechanisms of 2-(3,4-dichlorophenyl)-4-(4-methylpyrimidin-2-yl)morpholine's biological activities and to identify potential drug targets.
Conclusion:
In conclusion, 2-(3,4-dichlorophenyl)-4-(4-methylpyrimidin-2-yl)morpholine is a promising synthetic compound that has garnered significant attention in scientific research due to its unique chemical structure and potential applications. 2-(3,4-dichlorophenyl)-4-(4-methylpyrimidin-2-yl)morpholine has been found to exhibit a wide range of biological activities and has potential as a therapeutic agent for the treatment of various diseases. Further research is needed to fully understand 2-(3,4-dichlorophenyl)-4-(4-methylpyrimidin-2-yl)morpholine's mechanisms of action and to develop novel derivatives with improved biological activities.
Métodos De Síntesis
2-(3,4-dichlorophenyl)-4-(4-methylpyrimidin-2-yl)morpholine can be synthesized through a multi-step process involving the reaction of 3,4-dichloroaniline with 4-methyl-2-nitro-pyrimidine, followed by reduction of the nitro group to an amino group and subsequent cyclization with morpholine. The final product is obtained after purification and isolation.
Aplicaciones Científicas De Investigación
2-(3,4-dichlorophenyl)-4-(4-methylpyrimidin-2-yl)morpholine has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and toxicology. 2-(3,4-dichlorophenyl)-4-(4-methylpyrimidin-2-yl)morpholine has been found to exhibit a wide range of biological activities, such as anti-tumor, anti-inflammatory, and anti-viral properties. It has also been shown to have potential as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-(3,4-dichlorophenyl)-4-(4-methylpyrimidin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O/c1-10-4-5-18-15(19-10)20-6-7-21-14(9-20)11-2-3-12(16)13(17)8-11/h2-5,8,14H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUAFDAPDBOQMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCOC(C2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5402310.png)
![2-[(4-bromophenyl)(hydroxy)methyl]cyclohexanone](/img/structure/B5402313.png)
![4-nitro-2-[(2-nitrovinyl)amino]phenol](/img/structure/B5402319.png)
![N,1-dimethyl-N-[(1-methyl-3-piperidinyl)methyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5402326.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5402337.png)
![3-allyl-5-{3-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5402340.png)
![1-ethyl-3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5402352.png)
![4-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B5402359.png)
![1-propyl-4-{[2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]amino}-2-pyrrolidinone](/img/structure/B5402367.png)
![2-{1-[(1-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]pyrrolidin-2-yl}pyridine](/img/structure/B5402369.png)
![N-{3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]phenyl}thiophene-2-carboxamide](/img/structure/B5402383.png)
![N-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5402394.png)
![1-[4-(difluoromethoxy)phenyl]-3-[4-(4-methylbenzyl)-1-piperazinyl]-2-propen-1-one](/img/structure/B5402418.png)